molecular formula C14H19BrN2O B14339127 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide CAS No. 97301-06-9

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide

Cat. No.: B14339127
CAS No.: 97301-06-9
M. Wt: 311.22 g/mol
InChI Key: QXAWFDUHKGRSSX-UHFFFAOYSA-M
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Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclic octane ring with an azoniabicyclo moiety and a phenylethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a phenylethyl bromide derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yields. The process involves the nucleophilic substitution of the bromide ion by the nitrogen atom in the DABCO structure, forming the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent results. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and other biomolecules, altering their function. This interaction can lead to antimicrobial effects by disrupting cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific bicyclic structure and the presence of both an azoniabicyclo moiety and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

97301-06-9

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

2-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C14H19N2O.BrH/c17-14(13-4-2-1-3-5-13)12-16-9-6-15(7-10-16)8-11-16;/h1-5H,6-12H2;1H/q+1;/p-1

InChI Key

QXAWFDUHKGRSSX-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCN1CC2)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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